molecular formula C12H12FNO4 B2402577 (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid CAS No. 2288032-80-2

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid

Cat. No.: B2402577
CAS No.: 2288032-80-2
M. Wt: 253.229
InChI Key: IPKYZXPIRGHNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid is an organic compound characterized by the presence of a fluorine atom, a phenylmethoxycarbonylamino group, and a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and phenylmethoxycarbonylamino derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield. For example, the use of palladium catalysts and polar solvents can facilitate the formation of the (Z)-isomer.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation or improved performance in extreme conditions.

Mechanism of Action

The mechanism of action of (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to specific biological effects. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid is unique due to the presence of the fluorine atom and the phenylmethoxycarbonylamino group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-2-fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,17)(H,15,16)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKYZXPIRGHNPS-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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